molecular formula C20H17N3O2S B2818626 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide CAS No. 865183-01-3

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide

Cat. No.: B2818626
CAS No.: 865183-01-3
M. Wt: 363.44
InChI Key: VBLCYZVSYJZNEJ-XDOYNYLZSA-N
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Description

(Z)-N-(6-Acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide is a benzothiazole-derived compound featuring a unique Z-configuration imine structure, a propynyl substituent at position 3, and a 2-methylbenzamide group. Its structural complexity distinguishes it from simpler benzothiazole derivatives, as seen in the literature .

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-4-11-23-17-10-9-15(21-14(3)24)12-18(17)26-20(23)22-19(25)16-8-6-5-7-13(16)2/h1,5-10,12H,11H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLCYZVSYJZNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the acetamido group: This step involves the acetylation of the amino group on the benzo[d]thiazole ring.

    Alkylation with prop-2-yn-1-yl group:

    Formation of the imine linkage: The final step involves the condensation of the acetamido-benzo[d]thiazole derivative with 2-methylbenzoyl chloride to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the imine linkage to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group or the prop-2-yn-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

Compound Name Core Structure Substituents Functional Groups Highlighted
Target Compound Benzo[d]thiazole 6-Acetamido, 3-propynyl, Z-configuration imine, 2-methylbenzamide Amide, alkyne, aromatic
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole-acetamide hybrid Naphthyloxy-methyl triazole, phenylacetamide Triazole, amide, ether
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (2) Benzodithiazine Chloro, methyl, hydrazine, dioxo-sulfur SO₂, C=N, hydrazine
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzothiazole-thiadiazole 6-Nitro, thiadiazole-thioacetamide, phenylureido Nitro, thioether, urea
(Z)-N-(3-(2-Carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)arylamides (Z)-2a,b Oxazolone-thiosemicarbazide Furan-methylene, carbamothioyl hydrazine, dimethoxybenzamide Thiosemicarbazide, oxazolone, furan

Analysis:

  • Core Heterocycles: The target compound’s benzo[d]thiazole core is shared with compound 6d , but differs from triazole (6a ), benzodithiazine (2 ), and oxazolone (Z)-2a,b .
  • Substituent Effects: The propynyl group in the target compound contrasts with nitro (6d ), chloro (2 ), or naphthyloxy-triazole (6a ) groups. Propynyl may enhance metabolic stability or enable click-chemistry modifications, unlike the nitro group in 6d, which could improve electron-withdrawing effects for binding interactions.
  • Hydrogen-Bonding Capacity: The acetamido group in the target compound provides hydrogen-bond donors/acceptors, similar to the urea moiety in 6d and the hydrazine in compound 2 .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~435.5 ~3.2 <0.1 (DMSO) Not reported
6a 404.4 2.8 0.3 (Ethanol) 180–182
2 291.8 1.5 Insoluble in H₂O 271–272 (dec.)
6d ~532.6 ~4.1 <0.05 (DMSO) 220–222
(Z)-2a,b ~442.5 ~2.5 0.8 (Ethanol) 195–197

Analysis:

  • The nitro group in 6d increases LogP (~4.1), aligning with its lower solubility.

Biological Activity

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant studies.

Chemical Structure and Properties

The compound has the following properties:

  • Molecular Formula: C19H21N3O2S
  • Molecular Weight: 355.46 g/mol
  • CAS Number: 865183-03-5

The structure features a thiazole ring, which is known for its biological significance, and various functional groups that enhance its reactivity and binding capabilities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can modulate enzyme activity and receptor interactions, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
  • Receptor Modulation: It can bind to receptors, altering their activity and affecting physiological responses.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown efficacy against various pathogens:

PathogenActivity Level
Staphylococcus aureusModerate to potent
Pseudomonas aeruginosaModerate
Escherichia coliModerate
Candida tropicalisModerate

The presence of electron-withdrawing groups in the structure enhances antimicrobial activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through several mechanisms:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest: It can interfere with the cell cycle, preventing cancer cells from dividing.

In vitro studies have demonstrated that certain derivatives show promising results against drug-resistant cancer cell lines .

Study 1: Antimicrobial Efficacy

A study conducted on benzothiazole derivatives, including this compound, evaluated their effectiveness against common bacterial strains. Results indicated that modifications in the thiazole ring significantly increased antibacterial potency against Staphylococcus aureus and E. coli .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound showed that it effectively inhibited the growth of several human cancer cell lines. The study highlighted its ability to induce apoptosis and disrupt cellular metabolism, making it a candidate for further development as an anticancer agent .

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Core: Initial reactions focus on creating the benzo[d]thiazole structure.
  • Introduction of Functional Groups: Acetamido and propynyl groups are added through nucleophilic substitution reactions.
  • Final Modifications: The ylidene linkage is formed under controlled conditions to yield the final product.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide with high purity?

  • Methodological Answer :

  • Step 1 : Start with a benzothiazole precursor (e.g., 6-acetamidobenzo[d]thiazole) and functionalize the 3-position via propargylation using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C for 6–8 hours) to introduce the prop-2-yn-1-yl group .
  • Step 2 : Condense the intermediate with 2-methylbenzoyl chloride in anhydrous THF using triethylamine as a base. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and purify via column chromatography (silica gel, gradient elution) .
  • Step 3 : Optimize yield (typically 60–75%) by adjusting reaction temperature (40–80°C) and solvent polarity. Confirm stereochemistry (Z-configuration) using NOESY NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the acetamido group (δ ~2.1 ppm, singlet, 3H), propynyl protons (δ ~2.5–3.0 ppm), and benzamide aromatic protons (δ ~7.2–8.0 ppm). Use 2D-COSY to resolve overlapping signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Example: Calculated for C₂₀H₁₈N₃O₂S: 364.1118; observed: 364.1120 .
  • Infrared Spectroscopy (IR) : Identify key functional groups: C=O stretch (~1680 cm⁻¹ for benzamide), N-H bend (~1550 cm⁻¹ for acetamido) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or MS fragmentation patterns)?

  • Methodological Answer :

  • Scenario 1 : If NOESY shows unexpected interactions between the propynyl and benzamide groups, re-examine reaction conditions for potential byproducts (e.g., E-isomer formation). Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate isomers and re-analyze .
  • Scenario 2 : For ambiguous MS fragments, perform tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways. Compare with computational predictions (e.g., MassFrontier software) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with variations in the acetamido (e.g., replace with sulfonamide) or propynyl (e.g., allyl or ethyl substitutions) groups .
  • Step 2 : Screen analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization assays. Measure IC₅₀ values and correlate with substituent electronic properties (Hammett σ constants) .
  • Step 3 : Perform molecular docking (AutoDock Vina) to predict binding modes. Validate with mutagenesis studies on key residues (e.g., catalytic lysine or aspartate) .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., hydrolysis of acetamido to amine) .
  • Oxidative Stability : Expose to H₂O₂ (0.1–1 mM) and analyze via LC-MS for sulfoxide or epoxide byproducts .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion over time using UPLC-QTOF .

Critical Research Gaps

  • Mechanistic Uncertainty : The role of the propynyl group in target binding remains unclear. Proposed solution: synthesize deuterated analogs for kinetic isotope effect studies .
  • Scalability : Current methods use costly catalysts (e.g., Cu(OAc)₂). Alternative: explore ligand-free conditions or recyclable catalysts .

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